Ac-asp-ome

描述

BenchChem offers high-quality Ac-asp-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-asp-ome including the price, delivery time, and more detailed information at info@benchchem.com.

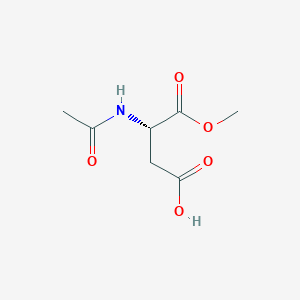

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNZNZZVMFPESV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Biological Activity of N-alpha-acetyl-L-aspartic acid methyl ester

Abstract

N-alpha-acetyl-L-aspartic acid methyl ester is a derivative of the abundant brain metabolite, N-acetyl-L-aspartic acid (NAA). While the biological activities of NAA are extensively studied, its methyl ester derivative remains a compound of significant interest for researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of N-alpha-acetyl-L-aspartic acid methyl ester. We will delve into its presumed mechanism of action, potential neuroprotective effects, and its role as a valuable research tool. This guide will further provide detailed experimental protocols for its synthesis, characterization, and biological evaluation, offering a foundational resource for scientists investigating this intriguing molecule.

Introduction: The Significance of N-acetyl-L-aspartic acid and its Ester Derivative

N-acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), playing a crucial role in neuronal health and function.[1][2] It serves as a marker for neuronal viability, a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG), and a source of acetate for myelin synthesis.[3][4] Given the importance of NAA, its derivatives are of considerable interest. N-alpha-acetyl-L-aspartic acid methyl ester, as a more lipophilic analogue, is hypothesized to possess enhanced permeability across the blood-brain barrier (BBB), potentially offering a more efficient means of modulating intracellular NAA levels. This guide will explore the biological landscape of this methyl ester, drawing from the extensive knowledge of its parent compound, NAA.

Presumed Mechanism of Action: A Prodrug Approach

It is widely postulated that N-alpha-acetyl-L-aspartic acid methyl ester functions as a prodrug of NAA. Upon administration, it is likely hydrolyzed by esterases present in the brain and other tissues to yield N-acetyl-L-aspartic acid and methanol. The primary biological effects would then be mediated by the resulting NAA.

Sources

- 1. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 3. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe) in Neuroscience Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe), a critical tool for investigating neuronal health, metabolism, and myelination. We will delve into its mechanism of action, provide field-tested experimental protocols, and present key data to facilitate its effective application in the laboratory.

Introduction: Unlocking the Potential of a Key Brain Metabolite

N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system, reaching concentrations of up to 10 mM in gray matter.[1] Synthesized predominantly in neuronal mitochondria from L-aspartate and acetyl-CoA, NAA serves as a crucial, non-invasive marker of neuronal health and viability, with its levels often diminished in cases of traumatic brain injury and neurodegenerative diseases.[2][3]

Despite its abundance, the direct experimental manipulation of intracellular NAA levels has been challenging due to its charged nature, which limits its passage across the blood-brain barrier and cell membranes. N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe), also referred to in literature as M-NAA, is the hydrophobic, cell-permeable methyl ester of NAA.[4] This modification neutralizes the carboxyl group, allowing the molecule to efficiently cross biological membranes. Once inside the cell or brain, it is presumed that ubiquitous intracellular esterases hydrolyze the ester bond, releasing N-acetylaspartate (NAA) and a negligible amount of methanol. This makes Ac-Asp-OMe an invaluable pro-drug for reliably and controllably elevating intracellular NAA concentrations, enabling researchers to probe its diverse physiological and pathological roles.[4][5]

Chemical Profile: Ac-Asp-OMe

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Ac-L-Asp-OMe, M-NAA, (S)-3-acetamido-4-methoxy-4-oxobutanoic acid | [5][6] |

| CAS Number | 4910-47-8 | [6][7] |

| Molecular Formula | C₇H₁₁NO₅ | [6] |

| Molecular Weight | 189.17 g/mol | [5] |

| Appearance | White powder | [5][6] |

| Storage | Store at 2-8 °C |[6] |

Core Mechanistic Applications in Neuroscience

The utility of Ac-Asp-OMe stems from its ability to elevate NAA, which plays at least three fundamental roles in the CNS that can be experimentally investigated using this compound.

Investigating Axon-Glia Metabolic Coupling and Myelination

A primary function of NAA is to serve as a shuttle for acetyl groups from neurons to oligodendrocytes for myelin lipid synthesis.[8] Neurons have a high metabolic rate but limited capacity to store energy; they synthesize NAA and transport it to adjacent oligodendrocytes. There, the enzyme aspartoacylase (ASPA) cleaves NAA into L-aspartate and acetate.[2][9] This acetate pool is a direct precursor for acetyl-CoA, which is essential for the synthesis of fatty acids and steroids that constitute the myelin sheath.[2]

By using Ac-Asp-OMe to increase NAA availability, researchers can investigate its impact on myelination processes, both during development and in the context of remyelination following injury or in demyelinating disease models.

Probing Mitochondrial Bioenergetics and Neuronal Metabolism

NAA metabolism is intricately linked with mitochondrial energy production.[9] The synthesis of NAA from aspartate consumes an acetyl-CoA molecule. This process is proposed to facilitate the removal of aspartate from the mitochondria, which in turn favors the conversion of glutamate to α-ketoglutarate—a key intermediate in the Tricarboxylic Acid (TCA) cycle.[2] By driving this reaction, NAA synthesis indirectly supports the TCA cycle's capacity for ATP production. Therefore, fluctuations in NAA levels can reflect and influence the bioenergetic state of neurons.

Using Ac-Asp-OMe to supplement NAA allows for the investigation of its role in maintaining neuronal ATP levels, particularly under conditions of metabolic stress or in models of mitochondrial dysfunction.[10][11]

Elucidating Novel Signaling Roles in Oligodendrocyte Differentiation

Recent evidence suggests that NAA also functions as a signaling molecule, with its extracellular concentration influencing oligodendrocyte precursor cell (OPC) fate.[1] In a healthy state, high levels of NAA (e.g., ~2 mM) help maintain OPCs in a quiescent state. However, under pathological conditions like traumatic brain injury or in multiple sclerosis, neuronal distress leads to a drop in local NAA levels (e.g., to ~200 µM).[1]

This decrease in NAA concentration acts as a signal that promotes OPC maturation and differentiation into myelinating oligodendrocytes. Mechanistically, lower NAA levels lead to the upregulation and activation of histone deacetylases (HDACs), which in turn promotes the expression of key myelin proteins like Myelin Basic Protein (MBP).[1] Ac-Asp-OMe can be used to manipulate NAA levels in vitro to dissect this signaling cascade and screen for compounds that may enhance remyelination.

Experimental Protocols & Methodologies

The following protocols provide a validated starting point for using Ac-Asp-OMe in both in vivo and in vitro settings. As with any experimental procedure, optimization for specific models and research questions is recommended.

In Vivo Administration for Elevating Brain NAA Levels in Mice

This protocol is adapted from studies investigating the effects of elevated brain NAA during postnatal development.[4][12] The primary goal is to systemically deliver Ac-Asp-OMe, allowing it to cross the blood-brain barrier and increase NAA levels throughout the CNS.

Materials:

-

N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe) powder

-

Vehicle: Sterile water or 0.9% saline

-

Oral gavage needles (size appropriate for mice)

-

Syringes

-

Balance and weighing supplies

-

Vortex mixer

Procedure:

-

Preparation of Dosing Solution:

-

On each day of dosing, freshly prepare the Ac-Asp-OMe solution.

-

Calculate the required amount of Ac-Asp-OMe based on the desired dose (e.g., 3 g/kg or 5 g/kg) and the body weight of the animals.

-

Weigh the Ac-Asp-OMe powder and suspend it in the appropriate volume of sterile water or saline. Ensure the final volume is appropriate for oral gavage (typically 5-10 ml/kg).

-

Vortex thoroughly to ensure a uniform suspension immediately before administration.

-

-

Animal Dosing:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Carefully insert the gavage needle into the esophagus and down to the stomach.

-

Slowly administer the prepared Ac-Asp-OMe suspension.

-

The referenced study administered the dose twice daily.[4] The frequency should be determined based on the desired pharmacokinetic profile.

-

-

Control Group:

-

Administer the vehicle (sterile water or saline) alone to a control cohort of animals using the same volume and frequency.

-

-

Verification of NAA Increase (Optional but Recommended):

-

NAA levels can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to confirm successful delivery and conversion.[4]

In Vitro Application in Neuronal or Glial Cell Cultures

This protocol provides a framework for applying Ac-Asp-OMe to cell cultures, such as primary neurons, hippocampal slices, or oligodendrocyte cell lines, to study its cellular effects.

Materials:

-

Ac-Asp-OMe powder

-

Vehicle: Sterile DMSO or directly in sterile cell culture medium/buffer (e.g., PBS). Solubility should be tested.

-

Appropriate cell culture medium and supplements

-

Sterile microcentrifuge tubes and serological pipettes

Procedure:

-

Preparation of Stock Solution:

-

Causality Note: A concentrated stock solution is prepared to minimize the volume of vehicle added to the cell cultures, preventing potential solvent toxicity.

-

Prepare a high-concentration stock solution (e.g., 100 mM) of Ac-Asp-OMe. Given its ester form, solubility in aqueous media may be limited. Start by attempting to dissolve directly in culture medium. If unsuccessful, dissolve in a minimal amount of sterile DMSO.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter. Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Culture cells of interest (e.g., primary neurons, Oli-neuM cells) to the desired confluency or developmental stage.

-

On the day of the experiment, thaw an aliquot of the Ac-Asp-OMe stock solution.

-

Prepare the final treatment media by diluting the stock solution to the desired final concentration (e.g., studies have used a range from 20 µM to 30 mM depending on the cell type and research question).[1][4]

-

Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of Ac-Asp-OMe.

-

Gently aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.

-

-

Incubation and Analysis:

-

Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, cells can be harvested for various downstream analyses, including Western blotting for protein expression (e.g., MBP), immunocytochemistry for morphological changes, qPCR for gene expression analysis, or metabolic assays to measure changes in ATP levels.

-

Quantitative Data Presentation

The following table summarizes key quantitative findings from an in vivo study administering Ac-Asp-OMe (M-NAA) via oral gavage to mice. This data authoritatively demonstrates the compound's efficacy in elevating brain NAA concentrations in a dose-dependent manner.

Table 1: Effect of Acute Ac-Asp-OMe Administration on Mouse Brain NAA Levels

| Treatment Group (Oral Gavage) | Resulting Brain NAA Level (Fold Increase vs. Control) | Source |

|---|---|---|

| Control (Vehicle) | 1.0 (Baseline) | [4] |

| 3 g/kg Ac-Asp-OMe | ~2.4 | [4] |

| 10 g/kg Ac-Asp-OMe | ~5.0 |[4] |

Data adapted from Appu et al. (2017). This study is critical as it establishes that a 3 g/kg dose elevates brain NAA to levels comparable to those seen in mouse models of Canavan disease, a disorder of NAA metabolism.[4]

Conclusion and Future Directions

N-Acetyl-L-aspartic acid α-methyl ester is a powerful and validated chemical tool for the experimental elevation of N-acetylaspartate in neuroscience research. Its ability to permeate biological membranes provides a reliable method for studying the multifaceted roles of NAA in myelination, neuronal bioenergetics, and cell signaling. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers aiming to explore how manipulating this key brain metabolite can shed light on the pathophysiology of neurodegenerative diseases and inform the development of novel therapeutic strategies. Future research utilizing Ac-Asp-OMe will likely focus on further clarifying the downstream signaling events controlled by NAA concentration and exploring its therapeutic potential in promoting repair mechanisms within the CNS.

References

-

Gargiulo, S., et al. (2023). N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation. International Journal of Molecular Sciences, 24(14), 11537. [Link]

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. Progress in Neurobiology, 81(2), 89–131. [Link]

-

Moffett, J. R., et al. (2013). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. ResearchGate. [Link]

-

Appu, A. P., et al. (2017). Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease. Frontiers in Molecular Neuroscience, 10, 173. [Link]

-

Baslow, M. H., et al. (2013). N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation. Frontiers in Neuroenergetics, 5, 10. [Link]

-

BOC Sciences. (n.d.). Acetyl-L-aspartic acid α-methyl ester CAS NO.4910-47-8. LookChem. [Link]

-

Appu, A. P., et al. (2017). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease. ResearchGate. [Link]

-

Warepam, M., et al. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Neuroscience, 15, 621994. [Link]

-

Francis, J. S., et al. (2019). The pathogenesis of, and pharmacological treatment for, Canavan's disease. Neuroscience Letters, 708, 134333. [Link]

-

J&K Scientific LLC. (n.d.). Acetyl-L-aspartic acid a-methyl ester. Product Page. [Link]

-

Science.gov. (n.d.). naphthaleneacetic acid naa: Topics by Science.gov. [Link]

-

Paul, S. (2021). Targeting N-acetyl-L-aspartate synthesis and transport for treatment of Canavan leukodystrophy. UC Davis Electronic Theses and Dissertations. [Link]

-

Rangaraju, V., et al. (2018). Presynaptic ATP Decreases During Physiological-Like Activity in Neurons Tuned for High-Frequency Transmission. ResearchGate. [Link]

-

Gentile, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(22), 5489. [Link]

-

Gentile, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

-

Guillaud, L., et al. (2024). Loss of intracellular ATP affects axoplasmic viscosity and pathological protein aggregation in mammalian neurons. Science Advances, 10(17), eadq6077. [Link]

-

Guillaud, L., et al. (2024). Loss of intracellular ATP affects axoplasmic viscosity and pathological protein aggregation in mammalian neurons. PubMed. [Link]

-

Inoue, K., et al. (2004). Excitatory effects of ATP on rat dorsomedial hypothalamic neurons. Brain Research, 1009(1-2), 234–237. [Link]

-

Antunes, G., & De Schutter, E. (2012). ATP consumption in molecular reactions of neuronal signaling. BMC Neuroscience, 13(Suppl 1), P62. [Link]

Sources

- 1. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 4. Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Acetyl-L-aspartic acid α-methyl ester, CasNo.4910-47-8 BOC Sciences United States [bocscichem.lookchem.com]

- 7. Acetyl-L-aspartic acid a-methyl ester | 4910-47-8 [sigmaaldrich.com]

- 8. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Loss of intracellular ATP affects axoplasmic viscosity and pathological protein aggregation in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of intracellular ATP affects axoplasmic viscosity and pathological protein aggregation in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Fate of Ac-Asp-OMe: A Technical Guide for Researchers

Preamble: Charting a Course Through a Hypothesized Metabolic Landscape

To the researchers, scientists, and drug development professionals delving into the intricate world of metabolic pathways, this guide offers a comprehensive exploration of the predicted metabolic journey of N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe). While direct empirical studies on Ac-Asp-OMe are not extensively documented in publicly available literature, a robust, evidence-based hypothesis can be constructed by examining the well-characterized metabolic fates of its constituent chemical moieties: the N-acetyl group, the aspartate backbone, and the methyl ester.

This document synthesizes established biochemical principles and experimental insights to provide a logical and scientifically grounded framework for understanding and investigating the metabolism of Ac-Asp-OMe. We will dissect the probable enzymatic processes, propose detailed experimental workflows for validation, and offer insights into the analytical methodologies required to elucidate this pathway. Our approach is rooted in scientific integrity, providing you with a trustworthy and authoritative resource to guide your research endeavors.

Section 1: The Predicted Metabolic Pathway of Ac-Asp-OMe: A Two-Step Enzymatic Cascade

The metabolic degradation of Ac-Asp-OMe is most likely initiated by a two-step enzymatic cascade involving hydrolysis of the methyl ester followed by cleavage of the amide bond. This proposed pathway is predicated on the known activities of ubiquitous and well-characterized enzyme families.

Step 1: Ester Hydrolysis via Carboxylesterases

The initial and likely rate-determining step in the metabolism of Ac-Asp-OMe is the hydrolysis of its methyl ester group. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes predominantly found in the liver and intestines that play a crucial role in the metabolism of a wide array of ester-containing drugs and endogenous compounds.[1][2][3][4] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the bulk of this metabolic activity.[1][2] hCE1 is highly expressed in the liver, while hCE2 is the predominant form in the small intestine.[2][4]

The hydrolysis of Ac-Asp-OMe by carboxylesterases would yield N-acetyl-L-aspartate (NAA) and methanol. This reaction increases the polarity of the molecule, facilitating its subsequent enzymatic processing and eventual excretion.[1]

Step 2: Amide Cleavage of N-acetylaspartate (NAA) by Aspartoacylase

The product of the initial hydrolysis, N-acetylaspartate (NAA), is a well-known metabolite, particularly abundant in the central nervous system.[5][6][7] The subsequent and final step in the degradation of the Ac-Asp-OMe backbone is the cleavage of the N-acetyl bond of NAA. This reaction is catalyzed by the enzyme aspartoacylase (ASPA), also known as N-acyl-L-aspartate amidohydrolase.[6][8][9]

Aspartoacylase hydrolyzes NAA to yield L-aspartate and acetate.[5][6] These two products are fundamental endogenous molecules that can readily enter central metabolic pathways. L-aspartate is a non-essential amino acid involved in protein synthesis, the urea cycle, and as a precursor for other amino acids and nucleotides.[10][11] Acetate can be converted to acetyl-CoA, a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle and serving as a building block for fatty acid synthesis.[5][12]

Section 2: Key Enzymatic Players and Their Characteristics

A thorough understanding of the enzymes predicted to metabolize Ac-Asp-OMe is paramount for designing robust experimental investigations.

Carboxylesterases (hCE1 and hCE2)

| Feature | hCE1 | hCE2 |

| Primary Location | Liver, cytoplasm and endoplasmic reticulum[1][2] | Small intestine, cytoplasm and endoplasmic reticulum[1][2] |

| Substrate Preference | Prefers substrates with large acyl groups and small alcohol moieties | Prefers substrates with small acyl groups and large alcohol moieties |

| Key Role | Major enzyme in hepatic first-pass metabolism of ester drugs[1] | Key enzyme in intestinal first-pass metabolism of ester prodrugs[1] |

| Inhibitors | Orlistat, some organophosphates[13] | Orlistat, loperamide[13] |

The substrate specificity of hCE1 and hCE2 suggests that Ac-Asp-OMe, with its small methyl ester group, would likely be a substrate for both enzymes.

Aspartoacylase (ASPA)

| Feature | Description |

| Enzyme Commission No. | EC 3.5.1.15 |

| Primary Location | Abundant in the brain, particularly in oligodendrocytes, but also present in other tissues like the kidney.[5][8][9] |

| Function | Catalyzes the hydrolysis of N-acetyl-L-aspartate to L-aspartate and acetate.[5][6] |

| Clinical Relevance | Deficiency in ASPA activity leads to Canavan disease, a rare and fatal neurodegenerative disorder characterized by the accumulation of NAA.[7][8][9] |

The well-established role of ASPA in NAA metabolism provides a strong foundation for predicting the second step in Ac-Asp-OMe degradation.

Section 3: Experimental Workflows for Pathway Validation

To empirically validate the hypothesized metabolic pathway of Ac-Asp-OMe, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed framework for these investigations.

In Vitro Metabolism using Liver and Intestinal Microsomes

This experiment aims to demonstrate the initial ester hydrolysis of Ac-Asp-OMe by carboxylesterases present in liver and intestinal subcellular fractions.

Protocol:

-

Preparation of Microsomes: Isolate liver and intestinal microsomes from a relevant species (e.g., human, rat, mouse) using differential centrifugation.

-

Incubation: Incubate Ac-Asp-OMe (at various concentrations) with the prepared microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) containing necessary cofactors. Include control incubations without microsomes and without substrate.

-

Time-Course Analysis: Collect aliquots from the incubation mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the disappearance of Ac-Asp-OMe and the appearance of its predicted metabolite, NAA.

In Vitro Metabolism with Recombinant Enzymes

To confirm the specific roles of hCE1, hCE2, and ASPA, experiments with purified, recombinant enzymes are essential.

Protocol:

-

Enzyme Incubation: Incubate Ac-Asp-OMe with recombinant hCE1 and hCE2 separately. Similarly, incubate the product of the first reaction, NAA, with recombinant ASPA.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enzymatic reaction by varying the substrate concentration and measuring the initial reaction rates.

-

Inhibitor Studies: Include known inhibitors of carboxylesterases (e.g., orlistat) and potentially ASPA to demonstrate specific enzyme inhibition.

-

Analytical Detection: Use HPLC or LC-MS/MS to monitor the formation of the respective products (NAA from Ac-Asp-OMe; L-aspartate and acetate from NAA).

In Vivo Pharmacokinetic Studies

Animal models are crucial for understanding the complete metabolic fate and pharmacokinetic profile of Ac-Asp-OMe in a whole organism.

Protocol:

-

Animal Dosing: Administer Ac-Asp-OMe to a suitable animal model (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

-

Sample Collection: Collect blood, urine, and feces at various time points post-administration.

-

Metabolite Profiling: Process the collected biological samples and analyze them using LC-MS/MS to identify and quantify Ac-Asp-OMe and its metabolites (NAA, L-aspartate, and potentially downstream metabolites of acetate).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for Ac-Asp-OMe and its primary metabolite, NAA.

Section 4: Visualizing the Metabolic and Experimental Landscape

Proposed Metabolic Pathway of Ac-Asp-OMe

Caption: Proposed two-step metabolic pathway of Ac-Asp-OMe.

Experimental Workflow for Pathway Validation

Caption: A streamlined experimental workflow for validating the metabolic pathway of Ac-Asp-OMe.

Section 5: Concluding Remarks and Future Directions

The metabolic pathway of Ac-Asp-OMe, as outlined in this guide, represents a scientifically robust hypothesis grounded in the established principles of drug and xenobiotic metabolism. The proposed two-step cascade, initiated by carboxylesterase-mediated ester hydrolysis followed by aspartoacylase-catalyzed amide cleavage, provides a clear and testable framework for future research.

For drug development professionals, understanding this pathway is critical for predicting the pharmacokinetic profile, potential drug-drug interactions, and overall disposition of Ac-Asp-OMe or structurally related compounds. The experimental workflows detailed herein offer a practical guide to systematically unraveling the metabolic fate of this molecule.

Future investigations should focus on confirming this proposed pathway in human-derived in vitro systems and progressing to in vivo models to fully characterize its pharmacokinetics and toxicological profile. Such studies will not only illuminate the specific metabolic journey of Ac-Asp-OMe but also contribute to the broader understanding of N-acetylated and O-methylated amino acid metabolism.

References

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

-

Satoh, T., & Hosokawa, M. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(2), 142-152. [Link]

-

Huber, K., et al. (2018). N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1275-1286. [Link]

-

Bogner-Strauss, J. G. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in Oncology, 7, 217. [Link]

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in Neurobiology, 81(2), 89-131. [Link]

-

ResearchGate. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]

-

Baslow, M. H. (2003). N-acetylaspartate in the vertebrate brain: metabolism and function. Neurochemical Research, 28(7), 941-953. [Link]

-

Ingenta Connect. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]

-

Biocrates Life Sciences AG. (2025). N-acetyl-aspartic acid (NAA). [Link]

-

Pharmacy Times. (2013). Carboxylesterases and Drug Interactions. [Link]

-

Wikipedia. (n.d.). Protein acetylation. [Link]

-

PubChem. (n.d.). N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14). [Link]

-

D'Adamo, A. F., & Goldstein, F. B. (1976). Amidohydrolases of brain; enzymatic hydrolysis of N-acetyl-L-aspartate and other N-acyl-L-amino acids. Journal of Neurochemistry, 26(1), 45-49. [Link]

-

Bhandari, S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Molecules, 27(1), 249. [Link]

-

Frings, W., et al. (2006). N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant. Journal of Bacteriology, 188(24), 8430-8440. [Link]

-

Gade, W., & Brown, J. L. (1999). Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase. Biochimie, 81(7), 673-681. [Link]

-

ResearchGate. (n.d.). Schematic representation of N-acetyl-aspartate (NAA) metabolism. [Link]

-

Chaput, C., et al. (2016). Role of the N-Acetylmuramoyl-l-Alanyl Amidase, AmiA, of Helicobacter pylori in Peptidoglycan Metabolism, Daughter Cell Separation, and Virulence. Microbial Drug Resistance, 22(8), 665-675. [Link]

-

Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]

-

Guan, K. L., & Xiong, Y. (2012). Mechanistic insights into the regulation of metabolic enzymes by acetylation. Journal of Molecular Cell Biology, 4(4), 194-202. [Link]

-

Sasso, O., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7437-7455. [Link]

-

Warepam, M., et al. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Molecular Biosciences, 8, 624021. [Link]

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. Progress in Neurobiology, 81(2), 89-131. [Link]

-

ResearchGate. (n.d.). Enzymic Synthesis Design and Enzymic Synthesis of Aspartame. [Link]

-

Frontiers. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. [Link]

-

Curien, G., et al. (2009). Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters. The FEBS Journal, 276(16), 4437-4448. [Link]

-

Long, P. M., et al. (2017). N-Acetylaspartate (NAA) and N-Acetylaspartylglutamate (NAAG) Promote Growth and Inhibit Differentiation of Glioma Stem-like Cells. Journal of Biological Chemistry, 292(12), 4930-4944. [Link]

-

Wikipedia. (n.d.). N-Acetylaspartic acid. [Link]

-

Azevedo, R. A., & Lea, P. J. (2001). Analysis of the Aspartic Acid Metabolic Pathway Using Mutant Genes. Amino Acids, 21(3), 227-239. [Link]

-

Mund, A., et al. (2022). Metabolic signatures of regulation by phosphorylation and acetylation. PLoS Computational Biology, 18(1), e1009742. [Link]

-

D'Aniello, A. (2020). Aspartic Acid in Health and Disease. Nutrients, 12(11), 3481. [Link]

-

Liu, H., et al. (2025). Aspartate Metabolism-Driven Gut Microbiota Dynamics and RIP-Dependent Mitochondrial Function Counteract Oxidative Stress. Advanced Science, 12(12), e2402929. [Link]

-

Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-

Lauer-Fields, J., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemistrySelect, 6(41), 11139-11151. [Link]

-

Graybill, T. L., et al. (1994). Preparation and evaluation of peptidic aspartyl hemiacetals as reversible inhibitors of interleukin-1 beta converting enzyme (ICE). International Journal of Peptide and Protein Research, 44(2), 173-182. [Link]

Sources

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetylaspartate [n-acetylaspartate.com]

- 7. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 8. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the aspartic acid metabolic pathway using mutant genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 13. pharmacytimes.com [pharmacytimes.com]

An In-Depth Technical Guide to Ac-Asp-OMe: A Chemical Probe for Interrogating Aspartoacylase Activity and N-Acetylaspartate Metabolism

This guide provides researchers, neuroscientists, and drug development professionals with a comprehensive technical overview of N-acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe). We will move beyond standard protocols to explore the strategic application of this valuable chemical tool in the study of amino acid metabolism, focusing on the enzyme aspartoacylase (ASPA) and its central role in both normal physiology and the pathology of Canavan disease.

Introduction: The Significance of N-Acetylaspartate (NAA) Metabolism

In the metabolic landscape of the central nervous system (CNS), N-acetyl-L-aspartic acid (NAA) is a titan, representing one of the most abundant free amino acid derivatives in the brain.[1][2] Synthesized primarily in neuronal mitochondria from L-aspartate and acetyl-CoA, NAA plays multifaceted roles.[2] It serves as a neuronal osmolyte, a source of acetate for oligodendrocyte-mediated myelin synthesis, and a precursor to the neuropeptide N-acetylaspartylglutamate (NAAG).[2][3]

The catabolism of NAA is deceptively simple: a single hydrolysis step, catalyzed by the enzyme aspartoacylase (ASPA) , yields L-aspartate and acetate.[4][5] This process, however, is critical for CNS health. Genetic defects in the ASPA gene lead to a loss of enzyme function, causing the accumulation of NAA and resulting in Canavan disease, a devastating and fatal pediatric leukodystrophy.[4][5] Consequently, the quantitative study of ASPA activity is paramount for understanding neurodegenerative mechanisms and for developing potential therapeutic interventions.

This guide focuses on Ac-Asp-OMe , a methyl-esterified derivative of NAA. We will explore its utility as a specialized substrate analog for interrogating the NAA metabolic pathway, offering distinct advantages over the native substrate in specific experimental contexts. We will detail not only the how but, more importantly, the why behind its application, from in vitro enzyme kinetics to cell-based metabolic flux analysis.

Part 1: The Target Enzyme - Aspartoacylase (ASPA)

Before employing any chemical tool, a thorough understanding of the target is essential. ASPA (also known as aminoacylase II) is a cytosolic, zinc-dependent hydrolase that displays high substrate specificity for NAA.[5][6] While other N-acetylated amino acids exist, ASPA is uniquely tailored to hydrolyze NAA, making it the sole enzyme responsible for its degradation in the brain.[4][6]

The enzyme's kinetics are noteworthy. Studies using purified human ASPA expressed in Pichia pastoris reveal complex behavior, including positive cooperativity at low NAA concentrations (indicative of an active dimer) and significant substrate inhibition at higher concentrations.[4] This kinetic profile underscores the importance of careful substrate concentration selection during assay development to ensure that measurements are taken within a linear and interpretable range.

Part 2: The Tool - N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe)

Ac-Asp-OMe (CAS 4910-47-8) is the α-methyl ester of NAA.[7] The addition of the methyl group to the α-carboxyl function introduces key chemical changes that can be leveraged for experimental advantage.

Rationale for Use: Ac-Asp-OMe vs. NAA

The decision to use Ac-Asp-OMe over the natural substrate, NAA, is driven by specific experimental goals:

-

Enhanced Cell Permeability: The methyl ester group increases the lipophilicity of the molecule compared to the dicarboxylic acid NAA. This is hypothesized to facilitate passage across the blood-brain barrier and cellular membranes, making Ac-Asp-OMe a potentially valuable tool for in vivo studies and for interrogating ASPA activity within intact cells.[8] In a cellular context, endogenous esterases are expected to cleave the methyl ester, releasing NAA intracellularly and providing a targeted substrate pool to ASPA.

-

Improved Chromatographic Performance: In analytical workflows, particularly those involving liquid chromatography-mass spectrometry (LC-MS), esterification can significantly improve performance. The derivatization of NAA to its ester form has been shown to enhance chromatographic retention on reverse-phase columns and improve assay sensitivity, reproducibility, and accuracy.[9] This makes Ac-Asp-OMe an excellent candidate for use as an internal standard or as a primary analyte in high-sensitivity quantitative assays.

-

Probing Substrate Specificity: As an analog of NAA, Ac-Asp-OMe can be used to probe the active site of ASPA. Determining the kinetic parameters of ASPA with Ac-Asp-OMe and comparing them to those of NAA provides insight into the enzyme's tolerance for modifications at the α-carboxyl position.

Part 3: In Vitro Analysis - A Continuous Spectrophotometric Assay for ASPA Activity

One of the most robust methods for measuring ASPA activity in vitro is a coupled enzyme assay. This protocol is adapted from established methods using NAA and is designed to quantify the activity of purified or recombinant ASPA, or ASPA in tissue homogenates.[4][5]

The principle is a two-step enzymatic cascade:

-

ASPA Reaction: Ac-Asp-OMe is hydrolyzed by ASPA to produce Acetyl-L-aspartate (NAA) and Methanol. Subsequently, NAA is hydrolyzed to L-Aspartate and Acetate.

-

Coupling Reaction: The product, L-Aspartate, is immediately consumed by an excess of L-aspartase, which catalyzes its deamination to fumarate and ammonia.

-

Detection: The formation of fumarate, which has a double bond, is monitored continuously by measuring the increase in absorbance at 240 nm.

This coupled system ensures that the ASPA reaction is the rate-limiting step, providing a direct and real-time measure of its activity.

Experimental Workflow: Coupled Spectrophotometric Assay

Caption: Workflow for the coupled spectrophotometric ASPA assay.

Detailed Protocol: Spectrophotometric ASPA Activity Assay

1. Reagent Preparation:

- ASPA Assay Buffer: 25 mM HEPES, pH 7.2, 1 mM Magnesium Acetate (Mg(OAc)₂), 0.1 mM β-mercaptoethanol. Prepare fresh and keep on ice.

- Substrate Stock Solution: Prepare a 10 mM stock solution of Ac-Asp-OMe (CAS 4910-47-8) in ASPA Assay Buffer.

- Coupling Enzyme: Prepare a stock solution of L-aspartase (e.g., from E. coli) at ~50 units/mL in Assay Buffer. The final concentration in the assay should be in excess to ensure it is not rate-limiting.

- ASPA Enzyme Preparation: Dilute purified ASPA or tissue homogenate in ice-cold Assay Buffer to a concentration that yields a linear rate of absorbance change for at least 5-10 minutes.

2. Assay Procedure: a. Set a UV-Vis spectrophotometer to 240 nm and equilibrate the cuvette holder to 25°C. b. In a 1 mL quartz cuvette, combine the following:

- ASPA Assay Buffer to a final volume of 1.0 mL.

- L-aspartase to a final concentration of ~1-2 units/mL.

- Ac-Asp-OMe from the stock solution to achieve the desired final concentration (e.g., for kinetic analysis, a range from 0.05 mM to 5 mM might be tested). c. Mix by inversion and place the cuvette in the spectrophotometer. Allow the absorbance to stabilize for 3-5 minutes. d. Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted ASPA enzyme preparation. Quickly mix by inversion. e. Immediately begin recording the absorbance at 240 nm every 15-30 seconds for 10-20 minutes.

3. Data Analysis and Validation: a. Plot Absorbance (A₂₄₀) versus time (in minutes). b. Determine the initial velocity (V₀) from the slope of the linear portion of the curve. c. Convert the rate (ΔA/min) to µmol/min/mg using the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) for fumarate, which is 2.53 mM⁻¹cm⁻¹.[4] d. Self-Validation Controls:

- No ASPA control: Run the assay without adding ASPA to ensure no background reaction or substrate instability.

- No Substrate control: Run the assay with ASPA but without Ac-Asp-OMe to confirm the enzyme preparation is not contributing to absorbance changes.

- No L-aspartase control: Run the assay with ASPA and Ac-Asp-OMe but without the coupling enzyme to confirm that the observed signal is dependent on the entire cascade.

Benchmark Kinetic Data

| Substrate | Km (mM) | kcat (s⁻¹) | Specific Activity (U/mg)† |

| N-acetyl-L-aspartate (NAA) | 0.34 | 5.8 | ~10-15 |

| N-trifluoroacetyl-L-aspartate | 0.29 | 12.1 | - |

| †One unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute. |

Researchers can use the described protocol to determine the kinetic parameters for Ac-Asp-OMe and directly compare its efficiency as an ASPA substrate to NAA.

Part 4: Cellular and In Situ Analysis - Metabolite Profiling using HPLC-MS/MS

To leverage the enhanced membrane permeability of Ac-Asp-OMe, researchers can employ it in cell-based assays to study NAA metabolism in a more physiologically relevant context. This involves treating cells with Ac-Asp-OMe, followed by metabolite extraction and quantification using a sensitive analytical technique like HPLC-MS/MS.

Metabolic Pathway and Analytical Targets

Caption: Intracellular processing of Ac-Asp-OMe for ASPA activity studies.

Detailed Protocol: Cell-Based Assay and Metabolite Extraction

1. Cell Culture and Treatment: a. Plate cells of interest (e.g., oligodendrocyte precursor cells, neuronal cultures, or cell lines engineered to express ASPA) in appropriate culture vessels. b. Once cells reach the desired confluency, replace the culture medium with fresh medium containing a defined concentration of Ac-Asp-OMe (e.g., 10-100 µM). Include vehicle-only control wells. c. Incubate for a specified time course (e.g., 0, 1, 4, and 12 hours) to monitor the metabolic flux.

2. Metabolite Extraction: a. Aspirate the culture medium. b. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. c. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate. d. Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. g. Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. h. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). i. Store the dried extract at -80°C until analysis.

3. HPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 100 µL). b. Analyze the samples using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS).[9][10] c. Chromatography: Use a C18 column with a gradient elution, for example, starting with an aqueous mobile phase with 0.1% formic acid and ramping up the concentration of an organic mobile phase like acetonitrile with 0.1% formic acid. This will separate Ac-Asp-OMe, NAA, and aspartate.[10] d. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Develop specific precursor-to-product ion transitions for each analyte:

- Ac-Asp-OMe: Monitor the transition from its parent mass [M+H]⁺ to a specific fragment ion.

- NAA: Monitor the transition from its parent mass [M+H]⁺ to a specific fragment ion.

- Aspartate: Monitor the transition from its parent mass [M+H]⁺ to a specific fragment ion. e. Quantification: Generate a standard curve for each analyte using pure standards to accurately quantify the concentrations in the cell extracts. Normalize the final quantities to the amount of protein in the original cell lysate (measured from the protein pellet) or to cell number.

By tracking the disappearance of intracellular NAA and the appearance of L-aspartate over time, researchers can derive a quantitative measure of ASPA activity within a living cell, providing a powerful system for screening potential ASPA modulators or studying the effects of cellular perturbations on this vital metabolic pathway.

References

-

Moore, R. A., et al. (2005). Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease. Journal of Biological Chemistry. Available at: [Link]

-

Bjorklund, U., et al. (2002). Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine. Analytical Biochemistry. Available at: [Link]

-

Di Pietro, V., et al. (2008). Kinetic parameters of the E. coli expressed, purified hASPA of both wild type and I226T mutated proteins. ResearchGate. Available at: [Link]

-

Saba, A., et al. (2020). Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization. Clinica Chimica Acta. Available at: [Link]

-

Assay Genie. (n.d.). Human Aspartoacylase (ASPA) ELISA Kit (HUEB2302). Available at: [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

-

Hopkins, A. P., et al. (2019). Kinetic parameters of human aspartate/asparagine–β-hydroxylase suggest that it has a possible function in oxygen sensing. Journal of Biological Chemistry. Available at: [Link]

-

Errico, F., et al. (2016). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in Molecular Biology. Available at: [Link]

-

Olsen, T. R. J., et al. (2024). Cellular and molecular mechanisms of aspartoacylase and its role in Canavan disease. Journal of Neurochemistry. Available at: [Link]

- CN114014773A - Preparation method of N-acetyl-L-aspartic acid. (2022). Google Patents.

-

Madhavarao, C. N., et al. (2002). A radiometric assay for aspartoacylase activity in cultured oligodendrocytes. Analytical Biochemistry. Available at: [Link]

-

Goldstein, F. B. (1959). Biosynthesis of N-Acetyl-l-aspartic Acid. ResearchGate. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. Available at: [Link]

-

Nirmalahrudaya, Ch. (2015). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Bada, J. L., & Glavin, D. P. (2012). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA Technical Reports Server. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Aspartic Acid. PubChem Compound Database. Available at: [Link]

-

Goldstein, F. (1959). Biosynthesis of N-acetyl-L-aspartic acid. Biochimica et Biophysica Acta. Available at: [Link]

-

Human Metabolome Database. (2023). N-Acetyl-L-aspartic acid (HMDB0000812). Available at: [Link]

-

Viola, R. E., & Namboodiri, M. A. A. (2003). Purification and preliminary characterization of brain aspartoacylase. Protein Expression and Purification. Available at: [Link]

-

Cui, H., et al. (2015). Catalytic Role of the Substrate Defines Specificity of Therapeutic l-Asparaginase. Journal of Molecular Biology. Available at: [Link]

-

Birken, D. L., & Oldendorf, W. H. (1989). N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Neuroscience & Biobehavioral Reviews. Available at: [Link]

-

Papaioannou, O. S. E., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Available at: [Link]

-

Vipergen. (2024). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

-

NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

Sources

- 1. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-aspartic acid (HMDB0000812) [hmdb.ca]

- 3. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and preliminary characterization of brain aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular and molecular mechanisms of aspartoacylase and its role in Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-L-aspartic acid a-methyl ester | 4910-47-8 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthetic Evolution of Ac-Asp-OMe: A Technical Guide

Abstract

N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe) represents a pivotal derivative of N-acetylaspartate (NAA), one of the most abundant amino acid derivatives in the mammalian central nervous system. While the history of NAA is well-documented since its discovery in 1956, the specific chronicle of its methyl ester, Ac-Asp-OMe, is less explicitly detailed in scientific literature. This technical guide synthesizes the foundational knowledge of NAA's discovery with established principles of organic synthesis to present a comprehensive understanding of Ac-Asp-OMe. We will explore the historical context of NAA, infer a logical and representative synthetic pathway for Ac-Asp-OMe, provide a detailed experimental protocol, and discuss its contemporary relevance in biochemical research and drug development. This document serves as a resource for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical insights into the synthesis and properties of this important molecule.

Historical Context: The Discovery of the Parent Compound, N-Acetylaspartate (NAA)

The story of Ac-Asp-OMe begins with its parent compound, N-acetylaspartate (NAA). Discovered in 1956 by Tallan and colleagues, NAA was identified as one of the most concentrated molecules in the central nervous system (CNS), second only to glutamate.[1][2] Despite its abundance, the precise physiological roles of NAA remained a subject of intense research for decades.[1][3] Early investigations revealed its involvement in neuronal osmoregulation, myelin synthesis, and as a source of acetate for lipid metabolism within the brain.[3]

A significant breakthrough in understanding NAA came in 1959 when Goldstein successfully demonstrated its biosynthesis from L-aspartic acid and acetyl-coenzyme A in rat brain tissue.[3] This discovery was crucial as it established the endogenous origin of NAA in neuronal mitochondria.[3] The prominence of NAA in neurochemistry was further solidified by two key findings: its strong and reliable signal in magnetic resonance spectroscopy (MRS), making it a valuable marker for neuronal health and viability, and its link to Canavan disease, a rare and fatal genetic disorder characterized by a deficiency in the enzyme aspartoacylase, which leads to the accumulation of NAA.[1][3][4]

The Emergence of Ac-Asp-OMe: A Derivative of Interest

While the historical record does not pinpoint a specific date or individual for the first synthesis of Ac-Asp-OMe, its creation can be understood as a logical progression in the study of NAA and its analogs. The esterification of carboxylic acids is a fundamental transformation in organic chemistry, often employed to increase a molecule's lipophilicity, modify its transport properties (e.g., across the blood-brain barrier), or to protect the carboxylic acid group during further chemical modifications.[5] Given the interest in NAA's neurological functions, the synthesis of its methyl ester would have been a natural step for researchers seeking to probe its activity and metabolism.

Ac-Asp-OMe is a valuable tool in various biochemical applications, including research on amino acid metabolism and as a precursor in the synthesis of peptides and pharmaceuticals.[5] Its structure makes it a subject of interest in studies related to neuroprotection and cognitive enhancement.[5]

Synthesis of Ac-Asp-OMe: A Representative Protocol

The synthesis of Ac-Asp-OMe can be approached through a multi-step process starting from L-aspartic acid. A common and effective strategy involves the protection of the amino group, followed by esterification of the carboxylic acids, and subsequent selective deprotection. However, a more direct route involves the initial esterification of L-aspartic acid followed by N-acetylation. Below is a detailed, representative protocol for the chemical synthesis of Ac-Asp-OMe.

Chemical Synthesis Pathway

The synthesis can be logically broken down into two primary steps:

-

Esterification of L-Aspartic Acid: The selective methylation of the β-carboxylic acid of L-aspartic acid to form L-aspartic acid β-methyl ester.

-

N-Acetylation: The subsequent acetylation of the amino group to yield N-acetyl-L-aspartic acid β-methyl ester (Ac-Asp-OMe).

Caption: Chemical synthesis pathway for Ac-Asp-OMe from L-Aspartic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool 27 mL of methanol to -10°C using an ice-salt bath.

-

Reagent Addition: Slowly add 3.86 mL of thionyl chloride to the cooled methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Addition of Starting Material: To this solution, add 5 g of L-aspartic acid in portions, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature. A clear solution should be obtained. Let the reaction stand for 25 minutes at room temperature.

-

Crystallization: Add 75 mL of absolute ether to the reaction mixture. Upon cooling and shaking, the hydrochloride salt of L-aspartic acid β-methyl ester will crystallize as colorless needles.

-

Isolation: Filter the crystals immediately and wash them carefully with absolute ether.

-

Drying: Dry the product under vacuum to obtain L-aspartic acid β-methyl ester hydrochloride. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe)

This step is based on standard N-acetylation procedures for amino acids.

-

Reaction Setup: Dissolve the L-aspartic acid β-methyl ester hydrochloride from the previous step in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.[7]

-

Base Addition: Add a suitable organic base, such as triethylamine or N,N-diisopropylethylamine, to neutralize the hydrochloride salt and to act as a scavenger for the acid produced during acetylation.[7]

-

Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise with stirring.[7]

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Ac-Asp-OMe.

Physicochemical Properties of Ac-Asp-OMe

| Property | Value |

| CAS Number | 4910-47-8[5][8] |

| Molecular Formula | C₇H₁₁NO₅[5][8] |

| Molecular Weight | 189.17 g/mol [5][8] |

| Appearance | White powder[5] |

| Purity | ≥97% (commercially available)[8] |

| Storage | Store at room temperature[8] or 0-8 °C[5] |

Enzymatic Synthesis Approaches

In addition to chemical synthesis, enzymatic methods offer a green and highly stereoselective alternative for the production of related peptide precursors.[9][10] For instance, enzymes like thermolysin have been used to catalyze the condensation of N-protected aspartic acid derivatives with other amino acid esters.[10][11] While not a direct synthesis of Ac-Asp-OMe, these biocatalytic approaches highlight the potential for developing more sustainable methods for producing aspartic acid derivatives. The use of aqueous/organic biphasic medium can significantly improve the yield of such enzymatic reactions by facilitating product separation.[9]

Sources

- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 4. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jchps.com [jchps.com]

- 7. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. Continuous enzymatic production of peptide precursor in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

physicochemical properties of Ac-Asp-OMe solid form

{"answer":"An In-Depth Technical Guide to the Physicochemical Properties of Ac-Asp-OMe Solid Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid β-methyl ester (Ac-Asp-OMe) is a derivative of the endogenous amino acid, aspartic acid.[1][2] The characterization of its solid-form physicochemical properties is a critical step in the drug development process, influencing everything from formulation and stability to bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the core solid-state characteristics of Ac-Asp-OMe and the experimental methodologies used to elucidate them. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rationale behind the analytical choices and the integration of multi-technique data to build a holistic understanding of the material.

Synthesis and Purification of Ac-Asp-OMe

The journey to understanding the solid form begins with its synthesis. A reliable and reproducible synthesis is paramount to ensure the material being characterized is of high purity and representative of the intended chemical entity.

Synthesis Pathway Rationale: A common and effective route to Ac-Asp-OMe involves a two-step process starting from L-aspartic acid. First, the β-carboxylic acid is selectively esterified, followed by the acetylation of the α-amino group. This sequence is often preferred to minimize side reactions and facilitate purification.

Experimental Protocol: Synthesis of Ac-Asp-OMe

-

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride.

-

Cool 27 ml of methanol to -10°C.

-

Slowly add 3.86 ml of thionyl chloride (SOCl₂), followed by 5g of L-Aspartic acid.

-

Allow the reaction mixture to warm to room temperature to obtain a clear solution.

-

After 25 minutes, add 75 ml of absolute ether.

-

Cool and shake the mixture to crystallize the hydrochloride salt of L-Aspartic Acid β-methyl ester.[3]

-

Filter the resulting colorless needles and wash with absolute ether.[3] The crude product can be used in the next step without further purification.[3]

-

-

Step 2: N-acetylation.

-

The resulting L-aspartic acid β-methyl ester hydrochloride is then subjected to N-acetylation using acetic anhydride under controlled pH conditions.

-

The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated, typically through crystallization, to yield Ac-Asp-OMe as a solid.

-

Purification Strategy: Recrystallization is a critical final step to ensure high purity and a uniform crystalline form. The choice of solvent is crucial and is determined by the solubility profile of Ac-Asp-OMe. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature is ideal.

Solid-State Characterization: A Multi-faceted Approach

No single technique can fully describe the solid state. A synergistic application of multiple analytical methods is essential.

Crystallography: Unveiling the Atomic Arrangement

Why it's critical: X-ray Diffraction (XRD) is the gold standard for determining the crystal structure of a solid. It provides definitive information on the arrangement of molecules in the crystal lattice, which directly impacts properties like solubility, stability, and mechanical strength.

Experimental Workflow: Single Crystal and Powder XRD

Caption: Workflow for crystallographic analysis of Ac-Asp-OMe.

Thermal Analysis: Probing Stability and Phase Transitions

The 'Why': Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques to assess the thermal stability and identify phase transitions of a solid material. This information is vital for determining appropriate storage conditions and processing parameters.

Key Parameters for Ac-Asp-OMe:

| Property | Technique | Typical Value | Significance |

| Melting Point | DSC | 137 - 140 °C | A sharp melting endotherm is indicative of a pure crystalline solid. The temperature range provides a key identity check. |

| Decomposition | TGA | > 200 °C (estimated) | Indicates the temperature at which the molecule begins to degrade. Crucial for assessing thermal stability. |

Experimental Protocol: DSC & TGA

-

DSC:

-

Accurately weigh 2-5 mg of Ac-Asp-OMe into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify thermal events like melting.

-

-

TGA:

-

Weigh 5-10 mg of Ac-Asp-OMe into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Monitor the mass loss as a function of temperature to determine the onset of thermal decomposition.

-

Spectroscopic Characterization: Confirming Molecular Identity

Rationale: Spectroscopic techniques provide a fingerprint of the molecule, confirming its chemical structure and identifying key functional groups.

Key Spectroscopic Data for Ac-Asp-OMe:

| Technique | Key Peaks/Shifts (ppm) | Assignment |

| ¹H NMR | ~1.83 (s, 3H), ~2.55-2.67 (m, 2H), ~4.32-4.66 (m, 1H), ~8.21 (d, 1H), ~12.54 (s, 2H) | Acetyl CH₃, β-CH₂, α-CH, Amide NH, Carboxylic Acid OHs |

| ¹³C NMR | ~24.7, ~42.4, ~56.0, ~176.2, ~181.4 | Acetyl CH₃, β-CH₂, α-CH, Ester C=O, Amide C=O, Carboxylic Acid C=O |

| FTIR | ~3300 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (Ester C=O stretch), ~1640 cm⁻¹ (Amide I band), ~1550 cm⁻¹ (Amide II band) | Characteristic functional group vibrations. |

Note: NMR shifts can vary based on the solvent used.

Experimental Workflow: Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization of Ac-Asp-OMe.

Solubility: A Critical Parameter for Bioavailability

Significance: The solubility of a drug substance is a primary determinant of its oral bioavailability. Understanding its solubility in various media is crucial for formulation development.

Solubility Profile of Ac-Asp-OMe:

| Solvent | Solubility | Notes |

| Water | 675 mg/mL[4] | High aqueous solubility is generally favorable for dissolution. |

| DMSO | ~3.33 mg/mL[1] | Soluble in common organic solvents used in early-stage testing. |

| Ethanol | Data not readily available | Solubility in pharmaceutically relevant co-solvents should be determined. |

Experimental Protocol: Equilibrium Solubility Measurement

-

Add an excess amount of Ac-Asp-OMe solid to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of Ac-Asp-OMe in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).

Integrating the Data: Building a Comprehensive Profile

The true power of this characterization lies in the integration of all data points. For example:

-

A sharp melting peak in the DSC corroborates the high degree of crystallinity observed by PXRD .

-

The functional groups identified by FTIR and NMR are consistent with the molecular structure determined by single-crystal XRD .

-

The crystal structure can help explain the observed solubility . Strong intermolecular interactions within the crystal lattice might lead to lower solubility, despite the presence of polar functional groups.

By weaving together these different threads of information, a robust and reliable physicochemical profile of the Ac-Asp-OMe solid form is established, providing a solid foundation for subsequent drug development activities.

References

-

N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065. PubChem - NIH. [Link]

-

Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Identification and characterization of two types of amino acid-regulated acetyltransferases in actinobacteria. Bioscience Reports. [Link]

-

Thermal Analysis of Aspartic Acid and Its Polymers. Asian Journal of Chemistry. [Link]

-

Crystal structure of N-{N-[N-(tert-butoxycarbonyl)-l-α-aspartyl]-l-α-aspartyl}-l-α-aspartic acid 14,24,34-trimethyl ester 31-2-oxo-2-phenylethyl ester {Boc-[Asp(OMe)]3-OPac}. National Institutes of Health (NIH). [Link]

-

Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy. National Institutes of Health (NIH). [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812). Human Metabolome Database. [Link]

- Preparation method of N-acetyl-L-aspartic acid.

-

Thermal Analysis of Aspartic Acid and Its Polymers. Asian Journal of Chemistry. [Link]

- Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.

-

Measuring N-acetylaspartate synthesis in vivo using proton magnetic resonance spectroscopy. PubMed. [Link]

-

Synthesis of β-(S-methyl)thioaspartic acid and derivatives. National Institutes of Health (NIH). [Link]

-

Investigation of All Disease- Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non- canonical Amino Acid Mutagenesis. eLife. [Link]

-

N-Acetyl-L-Aspartic acid: A literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Semantic Scholar. [Link]

-

Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368. PubChem. [Link]

-

Showing metabocard for N-Acetyl-L-aspartic acid (HMDB0000812). Human Metabolome Database. [Link]

-

Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]

-

N-acetylaspartate (NAA) peak. Radiopaedia. [Link]

-

Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. ResearchGate. [Link]

-

N-acetylated amino acids. Nilsson Lab. [Link]

-

Crystal structure of the aspartic proteinase from Rhizomucor miehei at 2.15 A resolution. PubMed. [Link]

-

Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors. PubMed. [Link]

-

Chiral Asymmetric Structures in Aspartic Acid and Valine Crystals Assessed by Atomic Force Microscopy. PubMed. [Link]

-

Z-Asp-OMe | C13H15NO6 | CID 7021783. PubChem - NIH. [Link]

-

A parametric study of AC electrothermal flow in microchannels with asymmetrical interdigitated electrodes. ResearchGate. [Link]

-

Energy-Efficient AC Electrothermal Microfluidic Pumping via Localized External Heating. MDPI. [Link]

-

Electric-Thermal Analysis of Power Supply Module in Graphitization Furnace. ResearchGate. [Link] "}

Sources

The Strategic Incorporation of Ac-Asp-OMe in Peptide Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to achieving the desired molecular architecture and biological function. Among the diverse array of non-canonical amino acid derivatives, N-acetyl-L-aspartic acid β-methyl ester (Ac-Asp-OMe) presents a unique set of opportunities and challenges. This guide provides a comprehensive overview of the strategic use of Ac-Asp-OMe in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on mechanistic rationale, detailed protocols, and troubleshooting.

Understanding the Unique Characteristics of Ac-Asp-OMe

Ac-Asp-OMe is an aspartic acid derivative with two key modifications: a permanent N-terminal acetyl group and a methyl ester protecting the β-carboxyl group of the side chain. These features dictate its application in peptide synthesis.

-

N-terminal Acetylation: The acetyl group provides a permanent cap at the N-terminus. N-terminal acetylation is a common post-translational modification in natural proteins and can enhance the stability of synthetic peptides by preventing enzymatic degradation by aminopeptidases[1].

-

β-Methyl Ester: The methyl ester on the side chain serves as a protecting group. Its stability and potential for side reactions under various synthesis conditions are critical considerations.

The Specter of Aspartimide Formation: A Critical Consideration

A primary challenge in the synthesis of peptides containing aspartic acid is the formation of a succinimide ring intermediate, known as aspartimide[2][3]. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in SPPS[4]. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides, as well as racemization, complicating purification and reducing the yield of the target peptide[2][4].

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible[3]. While Ac-Asp-OMe is often incorporated at the N-terminus, understanding this side reaction is crucial if it is to be placed internally, or if other aspartic acid residues are present in the sequence.

Strategies to mitigate aspartimide formation include:

-

Utilizing sterically hindered side-chain protecting groups[5].

-

Employing backbone protection strategies[1].

-

Adding additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution[3].

Application of Ac-Asp-OMe in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) offers advantages for the synthesis of short peptides and for large-scale production where purification of intermediates is feasible[6]. The use of Ac-Asp-OMe in solution-phase synthesis typically involves the activation of its free α-carboxyl group for coupling to the N-terminus of a peptide chain.

Protocol: Solution-Phase Coupling of Ac-Asp-OMe

This protocol details the coupling of Ac-Asp(OMe)-OH to an amino acid ester, for example, H-Phe-OMe.

Materials:

-

Ac-Asp(OMe)-OH

-

H-Phe-OMe·HCl

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agents

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

Free-Basing of the Amino Acid Ester:

-

Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

-

-

Activation and Coupling:

-

In a separate flask, dissolve Ac-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-